Methyl 2-(2,6-dichloro-4-cyanophenoxy)acetate
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Description
Methyl 2-(2,6-dichloro-4-cyanophenoxy)acetate is an organic compound with the molecular formula C10H7Cl2NO3 It is characterized by the presence of a phenoxy group substituted with dichloro and cyano groups, attached to a methyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,6-dichloro-4-cyanophenoxy)acetate typically involves the reaction of 2,6-dichloro-4-cyanophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions on the phenyl ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
**Common
Properties
IUPAC Name |
methyl 2-(2,6-dichloro-4-cyanophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c1-15-9(14)5-16-10-7(11)2-6(4-13)3-8(10)12/h2-3H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFYSXOMKSYHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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